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Compound of Interest

5-Acetoxymethyl-2-furancarboxylic
Compound Name: d
aci

Cat. No.: B017060

5-Acetoxymethyl-2-furancarboxylic acid, a derivative of the versatile furan family, stands at
the intersection of biorenewable chemistry and pharmaceutical synthesis. As a functionalized
building block, its unique structure—featuring a carboxylic acid, an ester, and a furan ring—
offers a rich platform for chemical modification. This guide provides a comprehensive overview
of its core physical and chemical properties, analytical characterization, and synthetic
pathways. The insights presented herein are tailored for professionals in research and
development who require a deep, practical understanding of this compound for applications
ranging from polymer science to the design of novel therapeutic agents.

Core Molecular Identity and Structure

A precise understanding of the molecule's fundamental attributes is the foundation for all
experimental work.

Systematic Name: 5-(Acetoxymethyl)furan-2-carboxylic acid

Common Synonyms: 5-(Acetoxymethyl)-2-furoic Acid, Acetyl Sumiki's Acid, 5-
(Hydroxymethyl)-2-furoic Acid Acetate[1][2]

CAS Registry Number: 90345-66-7[1][2]

Molecular Formula: CsHsOs[1][2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b017060?utm_src=pdf-interest
https://www.benchchem.com/product/b017060?utm_src=pdf-body
https://www.scbt.com/p/5-acetoxymethyl-2-furancarboxylic-acid-90345-66-7
https://www.chemwhat.com/5-acetoxymethyl-2-furancarboxylic-acid-cas-90345-66-7/
https://www.scbt.com/p/5-acetoxymethyl-2-furancarboxylic-acid-90345-66-7
https://www.chemwhat.com/5-acetoxymethyl-2-furancarboxylic-acid-cas-90345-66-7/
https://www.scbt.com/p/5-acetoxymethyl-2-furancarboxylic-acid-90345-66-7
https://www.chemwhat.com/5-acetoxymethyl-2-furancarboxylic-acid-cas-90345-66-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 184.15 g/mol [1][2]

The molecule's architecture, consisting of a central furan ring substituted at the C2 and C5
positions, is visualized below. This arrangement dictates its reactivity, polarity, and potential for

intermolecular interactions.

Caption: Chemical structure of 5-Acetoxymethyl-2-furancarboxylic acid.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents,
purification methods, and storage conditions. The data for 5-Acetoxymethyl-2-

furancarboxylic acid are summarized below.

Property Value Source
Appearance Powder or crystals

Melting Point 107-109°C [2]
Storage Temperature -20°C, under inert atmosphere [2]
Special Characteristics Hygroscopic [2]

Note: Boiling point and pKa data are not readily available in the provided search results. The
pKa can be estimated to be similar to that of other 2-furancarboxylic acids, which is typically
around 3-4, due to the electron-withdrawing nature of the furan ring and the carboxylic acid

group.

Synthesis and Chemical Reactivity
Primary Synthetic Pathway

The most direct and commonly cited method for preparing 5-Acetoxymethyl-2-
furancarboxylic acid is through the esterification of its precursor, 5-Hydroxymethyl-2-
furancarboxylic acid (HMFA), also known as Sumiki's Acid.[3] This reaction involves the
acetylation of the primary alcohol group.
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The workflow is conceptually straightforward: HMFA is reacted with acetic anhydride, which
serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.[3]
This selective acetylation of the alcohol in the presence of a carboxylic acid is a standard
transformation in organic synthesis.

5-Hydroxymethyl-2-
furancarboxylic acid (HMFA)

Acetylation Reaction e e

furancarboxylic acid

Acetic Anhydride

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Acetoxymethyl-2-furancarboxylic acid.

Chemical Reactivity and Stability

The reactivity of 5-Acetoxymethyl-2-furancarboxylic acid is governed by its three primary
functional groups:

o Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond
formation, and reduction. Its acidity is a key factor in its solubility in basic aqueous solutions.

o Ester: The acetoxymethyl group is susceptible to hydrolysis, particularly under acidic or basic
conditions, which would revert the molecule to 5-Hydroxymethyl-2-furancarboxylic acid and
acetic acid. This is a critical consideration for formulation and long-term storage.

» Furan Ring: The furan ring is an electron-rich aromatic system. While relatively stable, it can
participate in electrophilic substitution reactions and can be susceptible to oxidation or
degradation under harsh conditions, a common trait for furan derivatives.[4]

The compound is noted to be hygroscopic and requires storage at -20°C under an inert
atmosphere to ensure its stability and prevent degradation.[2]

Analytical Characterization Protocols
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Rigorous analytical methods are essential to confirm the identity, purity, and structure of 5-
Acetoxymethyl-2-furancarboxylic acid. While specific spectral data for this exact compound
is not publicly aggregated, its structure allows for predictable spectroscopic signatures based
on well-established principles.

Spectroscopic Signatures

e IH NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals:

o

A sharp singlet around 2.0-2.2 ppm for the three protons of the acetyl methyl group (CHs).

o Asinglet around 5.0-5.2 ppm for the two methylene protons (CHz) adjacent to the ester
oxygen.

o Two doublets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two
protons on the furan ring.

o Avery broad singlet far downfield (10-13 ppm) for the acidic proton of the carboxylic acid
group, which may exchange with solvent.[5]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would provide
confirmation of the carbon framework:

o Asignal around 170-185 ppm for the carbonyl carbon of the carboxylic acid.[5]

[¢]

A signal around 165-175 ppm for the carbonyl carbon of the ester.[5]

[e]

Signals corresponding to the four carbons of the furan ring.

o

A signal for the methylene carbon (CHz).

[¢]

A signal for the methyl carbon of the acetyl group.
« Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups:

o Avery broad absorption from ~2500-3300 cm~* characteristic of the O-H stretch of a
hydrogen-bonded carboxylic acid.
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o A strong, sharp absorption around 1750-1735 cm~* for the C=0 stretch of the ester
carbonyl.

o Another strong absorption around 1725-1700 cm~? for the C=0 stretch of the carboxylic

acid carbonyl.

o C-O stretching bands for both the ester and carboxylic acid functionalities.

Experimental Protocol: Purity Assessment by High-
Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for analyzing related furan derivatives, such as
HMF and its oxidation products.[6][7] It serves as a robust self-validating system for
determining the purity of a sample.

Objective: To determine the purity of a 5-Acetoxymethyl-2-furancarboxylic acid sample and
to detect the presence of common impurities like its precursor, 5-Hydroxymethyl-2-
furancarboxylic acid.

Instrumentation and Reagents:

HPLC system with a UV detector.
o Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 pum).

» Mobile Phase A: 20 mM Potassium Phosphate buffer (KHz2POa), pH adjusted to ~3.0 with
phosphoric acid.

» Mobile Phase B: Acetonitrile.
o Sample Diluent: 50:50 mixture of Mobile Phase A and B.

+ Reference standards for 5-Acetoxymethyl-2-furancarboxylic acid and 5-Hydroxymethyl-2-
furancarboxylic acid.

Step-by-Step Methodology:
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o Standard Preparation: Accurately weigh and dissolve reference standards in the sample
diluent to prepare stock solutions (e.g., 1 mg/mL). Perform serial dilutions to create a
calibration curve (e.g., 100, 50, 25, 10, 1 pg/mL).

o Sample Preparation: Accurately weigh and dissolve the test sample in the sample diluent to
a concentration within the calibration range (e.g., 50 pg/mL).

o Chromatographic Conditions:

o Column Temperature: 25°C.

o Flow Rate: 1.0 mL/min.

o Detection Wavelength: 254 nm (based on the UV/Vis maximum of the related compound
5-Hydroxymethyl-2-furancarboxylic acid).[8]

o Injection Volume: 10 pL.

o Gradient Elution:

0-2 min: 10% B

2-10 min: Gradient from 10% to 50% B

10-12 min: Gradient from 50% to 10% B

12-15 min: Hold at 10% B (re-equilibration)

e Analysis and Causality:

o Inject the standards to establish the calibration curve and determine the retention times for
the main compound and its potential precursor impurity. The reverse-phase method
separates compounds based on polarity; the less polar 5-Acetoxymethyl-2-
furancarboxylic acid (due to the ester) will have a longer retention time than the more
polar 5-Hydroxymethyl-2-furancarboxylic acid.

o Inject the test sample.
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o Integrate the peak areas. Purity is calculated as the area of the main peak divided by the
total area of all peaks, expressed as a percentage. The concentration can be quantified
using the calibration curve. This self-validating system ensures that the purity assessment
is based on a direct comparison to a known standard under identical conditions.

Relevance in Drug Development and Biorenewable
Chemistry

5-Acetoxymethyl-2-furancarboxylic acid is not just a laboratory chemical; it is a derivative of
5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of
carbohydrates.[9] The conversion of biomass-derived HMF into valuable compounds like 2,5-
furandicarboxylic acid (FDCA) is a major focus of green chemistry.[4][10] FDCA is considered a
promising bio-based replacement for terephthalic acid, a monomer used in the production of
PET plastics.

Within this context, 5-Acetoxymethyl-2-furancarboxylic acid and its precursor, HMFA, are
crucial intermediates in the oxidation pathways of HMF to FDCA.[11] Understanding their
properties is vital for optimizing catalytic processes and maximizing the yield of the final
product. For drug development professionals, furan-containing molecules are of interest as
scaffolds for new therapeutic agents, and compounds like FDCA are being explored to improve
the solubility and stability of active pharmaceutical ingredients (APIs).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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